molecular formula C13H10ClN3OS B5803737 2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide

2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide

Cat. No.: B5803737
M. Wt: 291.76 g/mol
InChI Key: YUZCETSEVFZNCG-UHFFFAOYSA-N
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Description

2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide is a thiourea derivative known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted benzamide group and a pyridinylcarbamothioyl moiety, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 2-aminopyridine . The reaction proceeds under mild conditions, and the product is purified through recrystallization. The detailed steps are as follows:

    Step 1: Dissolve 2-chlorobenzoyl chloride (0.01 mol) in acetone (50 mL).

    Step 2: Add potassium thiocyanate (0.01 mol) in acetone (30 mL) dropwise to the solution.

    Step 3: Stir the mixture at room temperature for 1 hour.

    Step 4: Add 2-aminopyridine (0.01 mol) to the reaction mixture.

    Step 5: Stir the mixture for an additional 2 hours.

    Step 6: Filter the precipitate and wash with cold acetone.

    Step 7: Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce purification steps .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, its thiourea moiety allows it to interact with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide is unique due to its specific combination of a chloro-substituted benzamide and a pyridinylcarbamothioyl moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-10-6-2-1-5-9(10)12(18)17-13(19)16-11-7-3-4-8-15-11/h1-8H,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZCETSEVFZNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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